

Application Notes and Protocols: AMP-PNP Lithium Hydrate for In Vitro Experiments

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Compound of Interest

Compound Name: AMP-PNP lithium hydrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Adenosine 5'-(β , γ -imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of ATP, in various in vitro experimental settings. Its resistance to cleavage by ATPases makes it an invaluable tool for studying ATP-dependent processes by locking enzymes and motor proteins in an ATP-bound state.

Overview and Mechanism of Action

AMP-PNP is a structural analog of adenosine triphosphate (ATP) where a nitrogen atom (imido) replaces the oxygen atom bridging the β and γ phosphates. This substitution renders the terminal phosphate bond resistant to hydrolysis by most ATPases.^{[1][2]} Consequently, AMP-PNP can bind to the ATP-binding sites of many enzymes, effectively acting as a competitive inhibitor and allowing researchers to study the conformational states and functional roles associated with ATP binding, independent of hydrolysis.^{[3][4][5]} This property is crucial for investigating the mechanics of motor proteins, the function of ABC transporters, and the activity of various kinases and ATP-dependent enzymes.^{[6][7][8][9]}

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of **AMP-PNP lithium hydrate**.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₁₃ Li ₄ N ₆ O ₁₂ P ₃	[10]
Molecular Weight	~529.93 g/mol (as tetralithium salt)	[10][11]
Appearance	White to off-white powder	
Solubility	Soluble in water (up to 50 mM)	[10][11]
Storage Temperature	Store powder at -20°C.	[10][11]
Stock Solution Storage	Aliquot and store at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles. Thawed aliquots should be used within one week.	[2][5]
Stability	Unstable in acidic conditions, where it can rapidly hydrolyze.	[5]
Purity	Typically ≥90-93% (HPLC). Common contaminants can include inorganic phosphate (Pi) and ATP.	[5][10][11]

Application-Specific Concentration Ranges

The optimal concentration of AMP-PNP is highly dependent on the specific application and the biological system under investigation. The following table summarizes concentrations reported in the literature for various in vitro experiments.

Application Area	System / Target	Effective Concentration Range	Notes	Citation(s)
Motor Proteins	Kinesin-1 (in vitro motility assay)	0.05 - 3 mM	Half-maximal velocity inhibition at ~400 μ M. Often used with a fixed ATP concentration (e.g., 0.5 mM).	[7][12]
Dynein (sea urchin sperm)	2 - 4 mM	Induces relaxation of rigor waves. K_i value of ~8.1 mM.	[4]	
Fast Axonal Transport	Not specified	General inhibitor.	[10][11]	
Ion Channels	ATP-sensitive K^+ (KATP) channels (skeletal muscle)	1 μ M - 1 mM	Blocks channel activity in a concentration-dependent manner.	[6][9]
ABC Transporters	Vitamin B12 transporter (BtuCD-F)	100 nM - 3.3 mM	Competitively elutes the transporter from ATP-agarose beads and inhibits ATPase activity.	[6][9]
Enzyme Kinetics	General ATPase Inhibition	Varies (Competitive Inhibitor)	Concentration depends on the K_m for ATP of the specific enzyme.	[1][3][13]
P4 hexameric ATPase	Varies (Noncompetitive)	Inhibition characteristics	[3]	

(bacteriophage)	Inhibitor)	can change based on the presence of other factors like RNA.		
Protein Stability	Thermal Proteome Profiling (TPP)	Not specified	Used to identify ATP-binding proteins by inducing thermal stability shifts.	[14] [15]
Cellular Processes	mRNA Scanning (eukaryotic)	1.9 - 2 mM	Failed to inhibit the ATP-dependent scanning process at these concentrations.	[6] [9]

Experimental Protocols

Preparation of a 100 mM AMP-PNP Stock Solution

This protocol provides a method for preparing a buffered, high-concentration stock solution.

Materials:

- **AMP-PNP lithium hydrate** powder
- Ultrapure water (H₂O)
- HEPES buffer substance
- Sodium Hydroxide (NaOH) for pH adjustment
- Sterile microcentrifuge tubes
- Calibrated pipettes and balance

Procedure:

- **Prepare Buffer:** Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.4 using NaOH.
- **Weigh AMP-PNP:** Accurately weigh the required amount of **AMP-PNP lithium hydrate** powder. For 1 mL of a 100 mM solution (MW ~529.93), this is approximately 53 mg.
- **Dissolution:** Reconstitute the AMP-PNP powder in the 50 mM HEPES (pH 7.4) buffer to the final desired concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing. A ready-to-use lyophilized powder containing the buffer components is also commercially available.[\[2\]](#)[\[16\]](#)
- **Sterilization (Optional):** If required for the experiment (e.g., cell-based assays), sterilize the solution by passing it through a 0.22 µm filter.[\[9\]](#)
- **Aliquoting and Storage:** Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
- **Freezing:** Flash-freeze the aliquots in liquid nitrogen or place them directly at -70°C for long-term storage (up to 3 months).[\[2\]](#) For short-term storage, -20°C is acceptable for up to one month.[\[9\]](#)

General Protocol for an In Vitro Motility Assay with Kinesin

This protocol outlines a general workflow for studying the effect of AMP-PNP on kinesin-driven microtubule gliding.

Materials:

- Flow cell (e.g., glass slide and coverslip with double-sided tape)
- Microtubules (taxol-stabilized)
- Kinesin motor proteins

- Motility Buffer (e.g., BRB80, MgCl_2 , ATP, casein, and an oxygen scavenger system)
- AMP-PNP stock solution
- Fluorescence microscope with a temperature-controlled stage

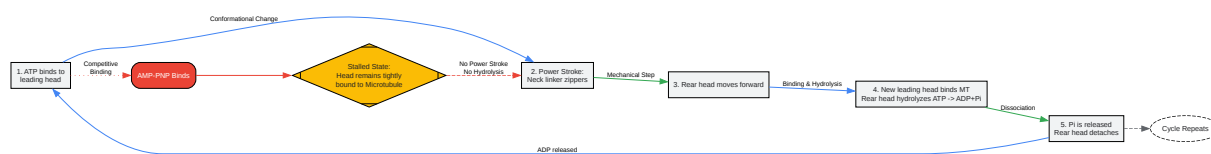
Procedure:

- **Surface Preparation:** Coat the inside of the flow cell with kinesin motor proteins and allow them to adsorb to the glass surface. Block any remaining non-specific binding sites with a protein like casein.
- **Introduce Microtubules:** Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.
- **Initiate Motility:** Add the motility buffer containing ATP to initiate microtubule gliding. Observe and record baseline movement.
- **Inhibition Experiment:** To test the effect of AMP-PNP, prepare a series of motility buffers containing a constant concentration of ATP (e.g., 0.5 mM or 1 mM) and varying concentrations of AMP-PNP (e.g., 0 μM to 2000 μM).^{[7][12]}
- **Data Acquisition:** Perfuse the flow cell with the AMP-PNP-containing buffers. Record videos of microtubule movement for each concentration.
- **Analysis:** Analyze the videos to quantify parameters such as microtubule gliding velocity, the number of moving microtubules, and any changes in motor-microtubule affinity (e.g., an increase in the number of stalled microtubules).^[7] Plot the velocity as a function of AMP-PNP concentration to determine inhibitory effects.

Visualizations

Kinesin-1 Mechanochemical Cycle Inhibition by AMP-PNP

The diagram below illustrates the typical walking mechanism of a kinesin-1 dimer along a microtubule protofilament and how AMP-PNP stalls the cycle.

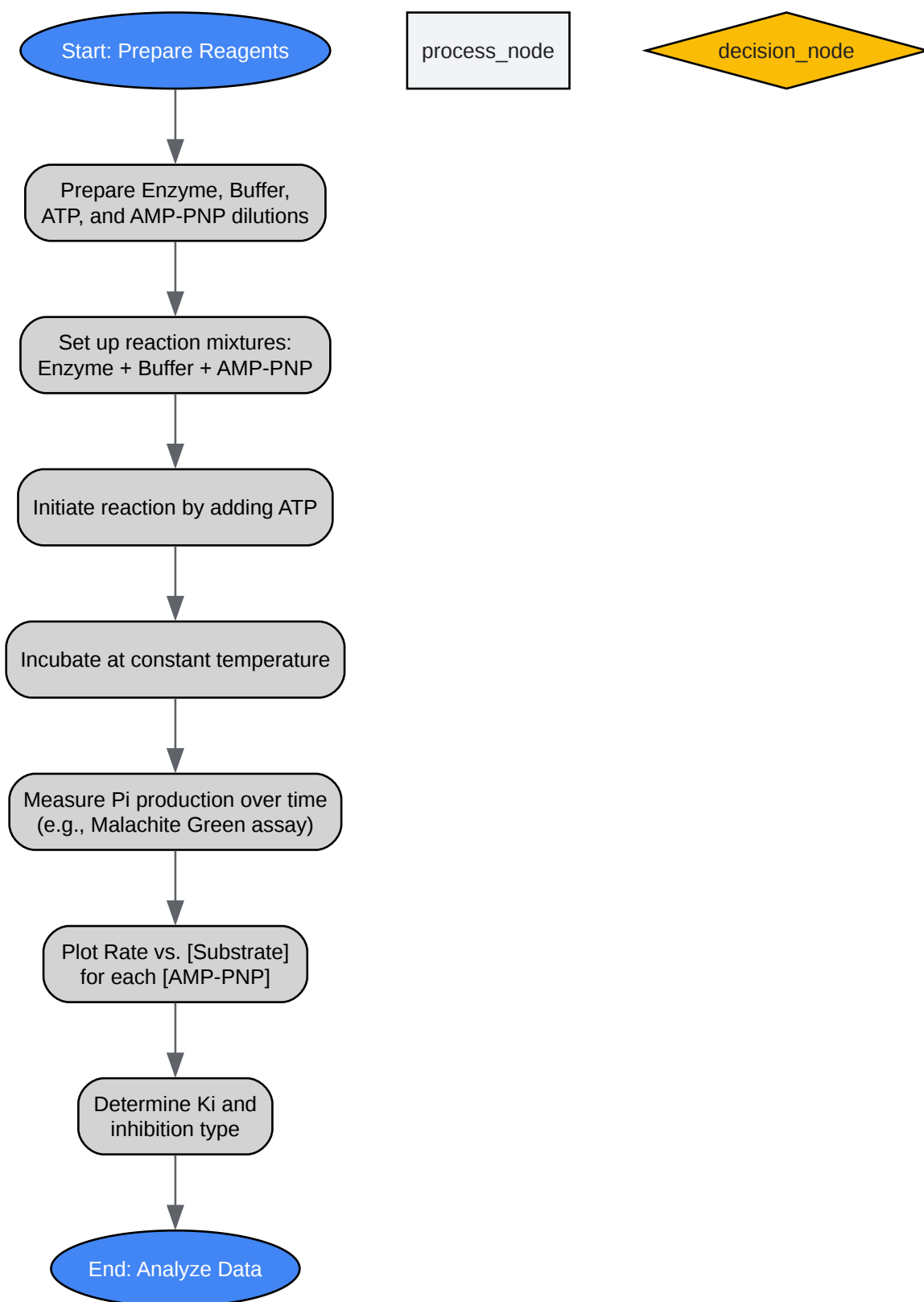


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Caption: Kinesin-1 cycle stalled by AMP-PNP.

Experimental Workflow for ATPase Inhibition Assay

This diagram outlines the steps for determining the inhibitory effect of AMP-PNP on a generic ATPase.



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Caption: Workflow for an ATPase inhibition assay.

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